molecular formula C6H4Cl2O3S B3024822 5-Chloro-2-hydroxybenzenesulfonyl chloride CAS No. 25319-95-3

5-Chloro-2-hydroxybenzenesulfonyl chloride

Cat. No. B3024822
CAS RN: 25319-95-3
M. Wt: 227.06 g/mol
InChI Key: ZFZMINYPHAEJGW-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxybenzenesulfonyl chloride, also known as 5-chloro-2-hydroxybenzene-1-sulfonyl chloride, is a chemical compound with the CAS Number: 25319-95-3 . It has a molecular weight of 227.07 .


Synthesis Analysis

The synthesis of 5-Chloro-2-hydroxybenzenesulfonyl chloride has been reported in the literature. For instance, it has been used in the synthesis of Ni (II)-3,5-dichloro-2-hydroxybenzenesulfonyl chloride supported SBA-15, a nanoreactor catalyst for the synthesis of diaryl sulfides via reaction of aryl halides with thiourea or S8 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-hydroxybenzenesulfonyl chloride is represented by the Inchi Code: 1S/C6H4Cl2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H . This indicates that the molecule consists of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-hydroxybenzenesulfonyl chloride include a melting point of 37-38 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Analysis

Research involving compounds similar to 5-Chloro-2-hydroxybenzenesulfonyl chloride often focuses on synthesis and chemical analysis. For instance, studies on the synthesis of related compounds, such as 2’-(5-Chloro-2-hydroxybenzylidene) benzenesulfanohydrazide Schiff bases, highlight the chemical's role in forming new compounds with potential biological activities. These synthesized compounds are then structurally characterized and evaluated for their properties and potential applications, such as anti-ulcer activity in biological systems (Gwaram, Musalam, Ali, & Abdulla, 2012).

Biological and Pharmacological Research

In biological and pharmacological contexts, derivatives of chlorobenzenesulfonyl chlorides are investigated for their biological activities. For example, studies on the effects of certain compounds on neurotransmitter systems, such as serotonin (5-HT) receptors, can provide insights into their potential therapeutic applications. Research on 5-HT receptor antagonists demonstrates the importance of these compounds in studying neurological functions and disorders, potentially leading to the development of new treatments for conditions like anxiety and depression (Harada, Aota, Inoue, Matsuda, Mihara, Yamaji, Ishibashi, & Matsuoka, 2006).

Environmental and Toxicological Studies

Environmental and toxicological studies often involve analyzing the fate, behavior, and effects of chemical compounds in ecosystems. Research on related compounds, such as triclosan and its derivatives, explores their occurrence, degradation, and potential toxic effects on the environment and living organisms. These studies are crucial for understanding the environmental impact of chemical substances and developing strategies for mitigating their negative effects (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

properties

IUPAC Name

5-chloro-2-hydroxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZMINYPHAEJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307897
Record name 5-chloro-2-hydroxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydroxybenzenesulfonyl chloride

CAS RN

25319-95-3
Record name 5-chloro-2-hydroxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-hydroxybenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Chlorophenol (4 g, 31.25 mmol) was added in portions to chlorosulfonic acid (10.3 mL, 156 mmol) while cooling in an ice bath. The resulting solution was stirred at 25° C. for 20 hrs. This was then added drop-wise to ice and water resulting in an emulsion. This was extracted with CHCl3, dried (Na2SO4) and concentrated in vacuo. Heptane was added and evaporated and replaced with cyclohexane. The resulting mixture was filtered and concentrated to give the title compound as an oil (2.16 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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